N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13457563
InChI: InChI=1S/C17H23ClN2O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2
SMILES: C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl
Molecular Formula: C17H23ClN2O
Molecular Weight: 306.8 g/mol

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide

CAS No.:

Cat. No.: VC13457563

Molecular Formula: C17H23ClN2O

Molecular Weight: 306.8 g/mol

* For research use only. Not for human or veterinary use.

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide -

Specification

Molecular Formula C17H23ClN2O
Molecular Weight 306.8 g/mol
IUPAC Name N-(1-benzylpiperidin-3-yl)-2-chloro-N-cyclopropylacetamide
Standard InChI InChI=1S/C17H23ClN2O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2
Standard InChI Key ARNXIEASABXUFW-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl

Introduction

Structural Characteristics and Stereochemical Considerations

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide (C₁₇H₂₃ClN₂O; MW: 306.8 g/mol) features a piperidine ring substituted at the 3-position with a benzyl group and an N-cyclopropyl-2-chloroacetamide moiety. The stereochemistry of the piperidine ring significantly influences biological activity, with the (R)-enantiomer demonstrating higher affinity for muscarinic receptor subtype 4 (M4) compared to the (S)-form.

Key Structural Features:

  • Piperidine Core: A six-membered nitrogen-containing ring that enables conformational flexibility for receptor binding.

  • Benzyl Group: Enhances lipophilicity, facilitating blood-brain barrier penetration.

  • Chloroacetamide: The electron-withdrawing chlorine atom stabilizes the acetamide group, influencing metabolic stability.

  • Cyclopropyl Substituent: Introduces steric hindrance, potentially improving receptor selectivity.

Spectroscopic characterization via NMR and IR confirms the presence of characteristic peaks:

  • ¹H NMR: δ 1.2–1.4 (cyclopropyl protons), δ 3.6–4.1 (piperidine N-CH₂), δ 7.2–7.4 (benzyl aromatic protons).

  • IR: Strong absorption at 1,650 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch).

Synthesis and Industrial Manufacturing

The synthesis of N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide involves a multi-step sequence optimized for yield and purity:

Step 1: Piperidine Functionalization

  • Reagents: 3-Aminopiperidine is benzylated using benzyl bromide in the presence of K₂CO₃.

  • Conditions: Reflux in acetonitrile for 12 hours (Yield: 85%).

Step 2: Acetamide Formation

  • Reagents: Reaction with chloroacetyl chloride and cyclopropylamine in dichloromethane.

  • Conditions: Stirred at 0°C for 4 hours, followed by purification via column chromatography (Yield: 72%).

Industrial Scalability:

  • Continuous flow chemistry reduces reaction times by 40% compared to batch processes.

  • Green solvents (e.g., cyclopentyl methyl ether) improve environmental sustainability.

Biological Activity and Mechanism of Action

Muscarinic Receptor Antagonism

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide exhibits nanomolar affinity for M4 receptors (Kᵢ = 27 nM), modulating acetylcholine-mediated signaling pathways implicated in cognitive function .

Key Findings:

  • Selectivity: 10-fold selectivity for M4 over M1/M3 subtypes.

  • Functional Assays: Reduces cAMP production in CHO-K1 cells expressing human M4 receptors (IC₅₀ = 72 nM) .

Neurological Effects

  • Schizophrenia Models: At 30 mg/kg (intraperitoneal), the compound reverses MK-801-induced hyperlocomotion in rodents, suggesting antipsychotic potential.

  • Alzheimer’s Disease: Enhances synaptic plasticity in hippocampal slices by normalizing glutamate release .

Pharmacological Applications

DisorderMechanismEfficacy
SchizophreniaM4 receptor antagonismReduces positive symptoms in rodent models
Alzheimer’s DiseaseCholinergic signaling modulationImproves memory retention in scopolamine-induced amnesia models
Chronic Painδ-Opioid receptor partial agonismUnder investigation for neuropathic pain

Pharmacokinetics

  • Bioavailability: 45% in rats (oral administration).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites.

Comparative Analysis with Structural Analogs

CompoundModificationActivity (M4 Kᵢ, nM)Selectivity (M4/M1)
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamideEthyl instead of cyclopropyl2102.1
N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-cyclopropyl-acetamidePiperidin-4-yl substitution1808.5
N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide(S)-stereoisomer3201.8

The cyclopropyl group and (R)-configuration are critical for optimizing M4 selectivity.

Recent Advances and Future Directions

Target Engagement Studies

Photoaffinity labeling confirms direct binding to M4 receptors in live neurons, validating target specificity.

Clinical Translation Challenges

  • Blood-Brain Barrier Penetration: Computational models predict moderate permeability (LogP = 2.1).

  • Metabolic Stability: Half-life of 2.3 hours in human liver microsomes necessitates prodrug development.

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